molecular formula C11H11ClF2N4O3S B7418557 N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide

N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide

Cat. No.: B7418557
M. Wt: 352.75 g/mol
InChI Key: GZPWONMYVQYIBU-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide is a complex organic compound used in various fields of scientific research. Its intricate structure gives it unique chemical properties, making it useful in different industrial and medicinal applications.

Properties

IUPAC Name

N-[4-chloro-3-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2N4O3S/c1-6-15-18(11(19)17(6)10(13)14)9-5-7(3-4-8(9)12)16-22(2,20)21/h3-5,10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPWONMYVQYIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C(F)F)C2=C(C=CC(=C2)NS(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide typically involves multiple steps:

  • Preparation of the starting materials: : This includes synthesis of intermediates such as 4-chloro-3-nitrobenzene and 4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole.

  • Formation of the intermediate: : The starting materials undergo nitration, reduction, and subsequent cyclization reactions to form the triazole ring.

  • Final product synthesis: : The intermediate undergoes sulfonylation and chlorination to produce the final compound. The reaction conditions vary, but often require specific catalysts, temperature control, and pH adjustments.

Industrial Production Methods

Industrially, the compound is produced using automated synthesizers that ensure high yield and purity. Advanced techniques such as continuous flow reactors are often employed to maintain consistent reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide can undergo various types of chemical reactions:

  • Oxidation: : The compound can be oxidized to form sulfone derivatives.

  • Reduction: : Reduction reactions can modify the triazole ring or the sulfonamide group.

  • Substitution: : Various substitution reactions can occur, especially on the aromatic ring and the triazole ring.

Common Reagents and Conditions

Common reagents include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and sometimes the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various triazole derivatives, chlorinated compounds, and sulfone products. These products have unique properties that can be exploited in different applications.

Scientific Research Applications

Chemistry

In chemistry, N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide is used as a reagent for synthesizing other complex organic molecules.

Biology

In biology, the compound is studied for its potential interactions with biological macromolecules like enzymes and proteins.

Medicine

In medicine, it’s being investigated for its potential therapeutic effects, particularly as an antifungal and antibacterial agent.

Industry

Industrially, the compound finds use in the production of advanced materials and as an intermediate in various synthetic processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The difluoromethyl group and the triazole ring play crucial roles in its mechanism of action, often involving disruption of metabolic pathways or inhibition of protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides, triazole derivatives, and chlorinated aromatic compounds.

Uniqueness

The uniqueness of N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide lies in its specific structure that allows for a broad range of reactions and applications. The presence of the difluoromethyl group distinguishes it from other similar compounds, offering unique interactions and stability.

By exploring the detailed aspects of this compound, one gains a comprehensive understanding of its potential and versatility in various fields. This compound stands as a significant example of how intricate molecular structures can be harnessed for diverse scientific and industrial purposes.

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